molecular formula C8H8FNO3 B1426759 4-Ethoxy-1-fluoro-2-nitrobenzene CAS No. 10298-81-4

4-Ethoxy-1-fluoro-2-nitrobenzene

Cat. No. B1426759
CAS RN: 10298-81-4
M. Wt: 185.15 g/mol
InChI Key: FOHXVSNHSWNAAI-UHFFFAOYSA-N
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Description

4-Ethoxy-1-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-1-fluoro-2-nitrobenzene is 1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-), a fluoro group (F-), and a nitro group (NO2-) on a benzene ring.


Chemical Reactions Analysis

While specific reactions involving 4-Ethoxy-1-fluoro-2-nitrobenzene are not found, similar compounds like 1-fluoro-2,4-dinitrobenzene have been studied. They undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

4-Ethoxy-1-fluoro-2-nitrobenzene is a solid at room temperature . It has a molecular weight of 185.15 .

Scientific Research Applications

Molecular Ordering and Phase Transition Analysis

A study by Ojha (2005) conducted a comparative statistical analysis of molecular ordering of smectogenic compounds related to 4-Ethoxy-1-fluoro-2-nitrobenzene. The research evaluated atomic charge and dipole moments and used the Rayleigh–Schrodinger perturbation theory to assess long-range intermolecular interactions. This study contributes to understanding the phase transition temperatures in dielectric mediums like benzene (Ojha, 2005).

Chemical Reduction and Synthesis

Spencer et al. (2008) explored the reduction of nitroaromatics, including compounds similar to 4-Ethoxy-1-fluoro-2-nitrobenzene, using Mo(CO)6 and DBU under microwave irradiation. This method is significant for the efficient synthesis of such compounds, highlighting their potential in various chemical synthesis processes (Spencer et al., 2008).

Kinetic Study in Nucleophilic Substitution Reactions

Wang and Rajendran (2007) conducted a kinetic study on the ethoxylation of p-chloronitrobenzene, which is closely related to 4-Ethoxy-1-fluoro-2-nitrobenzene. The study used phase-transfer catalysts under ultrasound irradiation, providing insights into the reaction kinetics of similar compounds (Wang & Rajendran, 2007).

Smectic Properties of Related Compounds

Research by Duan et al. (1999) investigated the thermal properties of homologs of 4-Ethoxy-1-fluoro-2-nitrobenzene. The study revealed notable smectic properties, offering a deeper understanding of the compound's behavior in various phases and its potential applications in material science (Duan et al., 1999).

Ortho:Para Ratio in Aromatic Nucleophilic Substitution

Bamkole, Hirst, and Udoessien (1973) measured the ortho:para ratios for the reaction of o- and p-fluoro- and -chloro-nitrobenzenes, which are similar to 4-Ethoxy-1-fluoro-2-nitrobenzene. This study provides insight into the steric effects and solvation exclusion in the transition states of these reactions (Bamkole, Hirst, & Udoessien, 1973).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethoxy-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXVSNHSWNAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302674
Record name 4-Ethoxy-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1-fluoro-2-nitrobenzene

CAS RN

10298-81-4
Record name 4-Ethoxy-1-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10298-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMF (10 mL) solution of 4-fluoro-3-nitro-phenol (628 mg), sodium hydride (purity: 55% or higher, 209 mg) was added in small portions at room temperature. After 30 minutes, ethyl iodide (0.38 mL) was added thereto at room temperature. After 2 hours, the reaction mixture was diluted with ethyl acetate, washed with saturated sodium bicarbonate and saturated brine, then dried over sodium sulfate, and then concentrated. The residue was purified by column chromatography (hexane/ethyl acetate) to obtain the title compound (685 mg, 93%) as a yellow solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GG de la Cruz, K Groschner, CO Kappe, TN Glasnov - Tetrahedron Letters, 2012 - Elsevier
… Using phenol 5 and 4-ethoxy-1-fluoro-2-nitrobenzene (6a)—readily prepared from commercially available 4-fluoro-3-nitrophenol (6) via O-alkylation with diethyl sulfate (MeCN, 120 C, …
Number of citations: 11 www.sciencedirect.com

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